3,3'-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane)
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Overview
Description
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) is a complex organic compound with the molecular formula C29H52O8 and a molecular weight of 528.72 g/mol . This compound is characterized by its oxetane rings, which are four-membered cyclic ethers. It is primarily used in the synthesis of UV-curable monomers, coatings, and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) involves multiple steps. One common method includes the reaction of trimethylolpropane with diethyl carbonate in the presence of potassium hydroxide as a catalyst. The mixture is refluxed in an oil bath at 110°C for one hour .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) undergoes various chemical reactions, including:
Oxidation: The oxetane rings can be oxidized under specific conditions to form corresponding oxetane oxides.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of UV-curable polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) involves its ability to undergo polymerization under UV light. The oxetane rings open up and form cross-linked networks, resulting in a solid polymer matrix. This process is facilitated by the presence of photoinitiators that generate free radicals upon exposure to UV light .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-oxetanemethanol: A simpler oxetane derivative used in the synthesis of hyperbranched polyethers.
3,3’-((Oxybis(methylene))bis(3-ethyloxetane)): Another oxetane-based compound used in similar applications.
Uniqueness
3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) is unique due to its complex structure, which provides enhanced mechanical properties and stability in the resulting polymers. Its multiple oxetane rings allow for extensive cross-linking, making it highly suitable for high-performance applications .
Properties
Molecular Formula |
C29H52O8 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxy]-2,2-bis[(3-ethyloxetan-3-yl)methoxymethyl]propoxy]methyl]oxetane |
InChI |
InChI=1S/C29H52O8/c1-5-25(9-30-10-25)17-34-21-29(22-35-18-26(6-2)11-31-12-26,23-36-19-27(7-3)13-32-14-27)24-37-20-28(8-4)15-33-16-28/h5-24H2,1-4H3 |
InChI Key |
HPINXYMPRYQBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCC(COCC2(COC2)CC)(COCC3(COC3)CC)COCC4(COC4)CC |
Origin of Product |
United States |
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